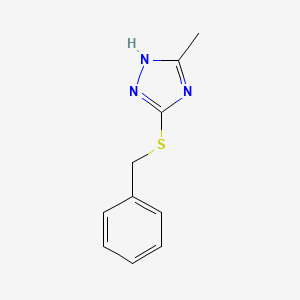

![molecular formula C22H34N2O3 B5598053 8-(3-isopropoxybenzyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5598053.png)

8-(3-isopropoxybenzyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives involves several key strategies, including cascade cyclization reactions, Michael addition, and stereoselective synthesis. One method developed for synthesizing 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones spiro-heterocyclic derivatives involves a cascade cyclization of [5+1] double Michael addition reaction of N,N-dimethylbarbituric acid with derivatives of diaryldivinylketones in the presence of diethylamine at ambient temperature, achieving yields up to 98% (Islam et al., 2017).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives is elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. The spirocyclic structure, particularly the cyclohexanone unit, often adopts a chair conformation, supported by intermolecular hydrogen bonding and π-π stacking interactions, which are crucial for the crystal packing (Islam et al., 2017).

Chemical Reactions and Properties

Spirocyclic compounds, including those containing the diazaspiro[5.5]undecane motif, participate in various chemical reactions, demonstrating their versatility. These reactions include but are not limited to, Michael addition, nucleophilic substitution, and cyclization reactions that allow for the functionalization of the spirocyclic core and the introduction of diverse substituents (Yang et al., 2008).

Wissenschaftliche Forschungsanwendungen

CCR8 Antagonists in Treating Respiratory Diseases

8-(3-isopropoxybenzyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one is a derivative within the class of compounds recognized for their role as CCR8 antagonists. These compounds exhibit potential in treating chemokine-mediated diseases, particularly respiratory ailments such as asthma, chronic obstructive pulmonary disease (COPD), and rhinitis. The antagonistic action against the CCR8 receptor highlights their significance in modulating immune responses and inflammatory processes associated with these conditions (Dr Peter Norman, 2007).

Broad Spectrum Bioactivity

Research on 1,9-diazaspiro[5.5]undecanes, including those with structural similarities to 8-(3-isopropoxybenzyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one, suggests a wide range of bioactivities. These compounds are explored for their therapeutic potential in addressing obesity, pain, immune system disorders, cell signaling issues, cardiovascular diseases, and psychotic disorders. Their structural diversity and bioactivity profile underline the versatility of this chemical framework in drug development and therapeutic applications (D. Blanco‐Ania, R. Heus, F. Rutjes, 2017).

Chiral Separation and Pharmaceutical Applications

The importance of chiral spirocyclic compounds, such as 8-(3-isopropoxybenzyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one, extends to their application in the pharmaceutical industry. These compounds serve as active pharmaceutical ingredients, catalysts for synthesizing active enantiomers, or as surface modifiers to resolve enantiomers. Their chiral properties and potential applications in drug synthesis and development emphasize the critical role of stereochemistry in pharmaceutical sciences (Yah-Longn Liang, Jing-jing Guo, Xiuxiu Liu, Rong-bao Wei, 2008).

Antihypertensive and Adrenergic Receptor Blockade

Compounds within the diazaspiro[5.5]undecane series, including the subject chemical, have been studied for their antihypertensive activities. Their mechanism of action, particularly as alpha-adrenergic receptor blockers, demonstrates their potential in managing hypertension by modulating vascular tone and blood pressure. This research area reflects the compound's relevance in cardiovascular therapeutics, highlighting its potential for development into antihypertensive medications (R. Clark, J. Caroon, D. B. Repke, A. Strosberg, S. Bitter, M. Okada, A. Michel, R. Whiting, 1983).

Eigenschaften

IUPAC Name |

2-(2-methoxyethyl)-8-[(3-propan-2-yloxyphenyl)methyl]-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N2O3/c1-18(2)27-20-7-4-6-19(14-20)15-23-11-5-9-22(16-23)10-8-21(25)24(17-22)12-13-26-3/h4,6-7,14,18H,5,8-13,15-17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIHTKQNVIUJSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)CN2CCCC3(C2)CCC(=O)N(C3)CCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S*,4R*)-4-(2-methoxyphenyl)-1-[morpholin-4-yl(oxo)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5597976.png)

![3,5-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5597978.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]benzamide](/img/structure/B5597988.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597995.png)

![1-[2-chloro-5-(trifluoromethyl)benzoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5598002.png)

![(1R*,2S*)-N-butyl-2-[(3-phenoxy-1-azetidinyl)carbonyl]cyclohexanecarboxamide](/img/structure/B5598008.png)

![4-[(2R)-2-hydroxy-2-phenylacetyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5598011.png)

![4-[(6-amino-3-pyridinyl)carbonyl]-5-butyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5598020.png)

![2-ethoxy-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5598026.png)

![6-(4-chlorophenyl)-7-hydroxy-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B5598039.png)

![2-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5598060.png)

![(3R*,5R*)-N-[3-(4-chlorophenyl)propyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5598067.png)

![3-ethyl-8-[5-fluoro-2-(trifluoromethyl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5598071.png)